molecular formula C16H16N2O3 B8663549 3-[(Benzoxazol-2-yl)methoxy]-5-ethyl-6-methylpyridin-2(1H)-one CAS No. 139394-04-0

3-[(Benzoxazol-2-yl)methoxy]-5-ethyl-6-methylpyridin-2(1H)-one

Cat. No. B8663549
M. Wt: 284.31 g/mol
InChI Key: ZEXDHQKXYJUHQY-UHFFFAOYSA-N
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Description

3-[(Benzoxazol-2-yl)methoxy]-5-ethyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Benzoxazol-2-yl)methoxy]-5-ethyl-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Benzoxazol-2-yl)methoxy]-5-ethyl-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

139394-04-0

Product Name

3-[(Benzoxazol-2-yl)methoxy]-5-ethyl-6-methylpyridin-2(1H)-one

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylmethoxy)-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C16H16N2O3/c1-3-11-8-14(16(19)17-10(11)2)20-9-15-18-12-6-4-5-7-13(12)21-15/h4-8H,3,9H2,1-2H3,(H,17,19)

InChI Key

ZEXDHQKXYJUHQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)OCC2=NC3=CC=CC=C3O2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCc1cc(OCc2nc3ccccc3o2)c(OC)nc1C
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Synthesis routes and methods II

Procedure details

3[(Benzoxazol-2-yl)methoxy]-2-methoxy-5-ethyl-6-methylpyridine (140 mg, 0.47 mmol) was dissolved in methylene chloride (5 ml) and cooled in an ice bath under an atmosphere of nitrogen. 1M Boron tribomide (2.3 mL, 2.3 mmol) in hexane was added to this solution and the reaction mixture was allowed to warm to room temperature over a 0.75 hour period. This mixture was re-cooled in an ice bath and saturated aqueous NaHCO3 (5 mL) was added to quench the reaction. The methylene chloride layer was dried (Na2SO4), filtered and evaporated. The residue was triturated with diethyl ether to give 69 mg of crude product. Recrystallization from methanol yielded 60 mg (45%), m.p. 198°-200° C.
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3[(Benzoxazol-2-yl)methoxy]-2-methoxy-5-ethyl-6-methylpyridine
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